Frenatin 3

nNOS inhibition nitric oxide synthase amphibian peptide pharmacology

Frenatin 3 (UniProt P56249) is a 20- to 22-residue amphibian host-defense peptide (sequence GLMSVLGHAVGNVLGGLFKS, monoisotopic mass ~1956 Da) originally isolated from the granular dorsal glands of the Australian giant tree frog Litoria infrafrenata. It belongs to the frenatin subfamily of the frog skin active peptide (FSAP) family.

Molecular Formula
Molecular Weight
Cat. No. B1576588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrenatin 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frenatin 3 Peptide for nNOS Inhibition Research: Procurement-Relevant Identity and Source


Frenatin 3 (UniProt P56249) is a 20- to 22-residue amphibian host-defense peptide (sequence GLMSVLGHAVGNVLGGLFKS, monoisotopic mass ~1956 Da) originally isolated from the granular dorsal glands of the Australian giant tree frog Litoria infrafrenata [1]. It belongs to the frenatin subfamily of the frog skin active peptide (FSAP) family [2]. Unlike other frenatins classified primarily as antimicrobial peptides, Frenatin 3 is functionally characterized as a neuronal nitric oxide synthase (nNOS) inhibitor that acts by binding the regulatory protein Ca²⁺-calmodulin at micromolar concentrations; it shows neither antimicrobial nor anticancer activity [3]. Its experimental solution structure, determined by NMR spectroscopy, reveals an amphipathic α-helix spanning residues 1–14 with a disordered, flexible C-terminal region [3].

Why Frenatin 3 Cannot Be Replaced by Other Frenatin Family Members or Generic Amphibian nNOS Inhibitors


Frenatin family members are functionally heterogeneous despite sharing a common biosynthetic origin in Litoria infrafrenata skin secretions. Frenatin 4.1 (GFLEKLKTGAKDFASAFVNSIKGT) and frenatin 4.2 exhibit antimicrobial activity against E. coli and C. albicans [1], while frenatins 2.1S and 2.2S display immunomodulatory and antimicrobial properties [2]. Frenatin 3 is the only family member that is functionally silent on microbes and cancer cells yet actively inhibits nNOS [3]. Among the broader class of amphibian nNOS inhibitors, peptides such as citropin 1.1 and caerin 1.8 carry confounding antimicrobial and/or anticancer activities that limit their utility as clean mechanistic probes [4]. This functional specialization means Frenatin 3 cannot be substituted by other frenatins or in-class nNOS inhibitors without introducing off-target biological effects that compromise experimental interpretability.

Quantitative Differentiation Evidence for Frenatin 3: Head-to-Head and Cross-Study Comparator Data


nNOS Inhibition Potency: Frenatin 3 vs. Citropin 1.1, Caerin 1.8, and Lesueurin in the Same Assay System

In a systematic screen of Australian amphibian peptides for nNOS inhibition conducted under identical assay conditions, Frenatin 3 demonstrated an IC₅₀ of 6.8 µM, placing it intermediate in potency between citropin 1.1 (8.2 µM) and the most potent comparator caerin 1.8 (1.7 µM), while substantially outperforming lesueurin (16.2 µM) [1]. The mechanism of inhibition for all peptides was determined to be noncompetitive with respect to the nNOS substrate arginine, as established by Lineweaver-Burk analysis [1]. This positions Frenatin 3 as a moderately potent, mechanistically defined nNOS inhibitor within the amphibian peptide class, offering a different potency window than either citropin 1.1 or caerin 1.8 for dose-response experimental designs.

nNOS inhibition nitric oxide synthase amphibian peptide pharmacology

Functional Selectivity: Absence of Antimicrobial and Anticancer Activity Distinguishes Frenatin 3 from Multifunctional nNOS Inhibitors

Frenatin 3 is explicitly reported to show neither antimicrobial nor anticancer activity: in the Brinkworth et al. (2003) study, no growth inhibition was observed against bacterial or cancer cell lines tested [1]. In contrast, citropin 1.1—the closest nNOS-inhibiting comparator in terms of potency—is a documented broad-spectrum antibiotic and anticancer agent with MIC values in the low micromolar range against Gram-positive bacteria and IC₅₀ values against multiple cancer cell lines [2]. Caerin 1.8, the most potent nNOS inhibitor in the amphibian class (IC₅₀ 1.7 µM), also possesses antimicrobial activity [3]. For experimental designs requiring clean dissection of nNOS/calmodulin signaling from confounding antimicrobial or cytotoxic effects, Frenatin 3 provides a functionally selective tool that its multifunctional peers cannot offer.

functional selectivity antimicrobial peptide off-target activity citropin 1.1

Structural Basis for Functional Specificity: Amphipathic Helix with Flexible C-Terminus in Frenatin 3 vs. Prototypical Amphipathic Antimicrobial Peptide Architecture

The three-dimensional solution structure of Frenatin 3, determined by NMR spectroscopy and restrained molecular dynamics in trifluoroethanol/water mixtures, reveals an amphipathic α-helix spanning residues 1–14 with a disordered, flexible C-terminal region (residues 15–22) [1]. This structural organization contrasts with the typical architecture of antimicrobial frenatins: Frenatin 3.1 also forms an amphipathic α-helix but with a flexible C-terminal end that retains antimicrobial activity [2]. The Brinkworth et al. (2003) study explicitly proposes that the flexible C-terminal region of Frenatin 3 may be responsible for its lack of antimicrobial activity [1], providing a structure-based rationale for its functional selectivity. The chemical shift assignments are deposited in the Biological Magnetic Resonance Data Bank (BMRB Entry 5840) [3], enabling researchers to use these as reference data for comparative structural studies.

NMR solution structure amphipathic alpha-helix structure-activity relationship frenatin family

Divergent Bioactivity Profile Across Frenatin Family: Frenatin 3 vs. Frenatin 4 as Defined by Quantitative Antimicrobial MIC Data

The frenatin family exhibits a spectrum of antimicrobial potencies. Frenatin 4 (GFLDKLKKGASDFANALVNSIKGT) is documented as a very weak antimicrobial peptide with no activity below 100 µg/mL against a standard panel including Bacillus cereus, Escherichia coli, Micrococcus luteus, Staphylococcus aureus, and Streptococcus uberis . In contrast, Frenatin 3 shows no detectable antimicrobial activity at any concentration tested, with the 2003 solution structure study explicitly stating the peptide 'shows neither antimicrobial nor anticancer activity' [1]. This is corroborated by the observation that the C-terminal flexible region of Frenatin 3 may be responsible for the abolition of membrane-disrupting antimicrobial function [1]. For procurement decisions, the selection between Frenatin 3 and Frenatin 4 hinges on whether the intended application requires a functionally silent nNOS inhibitor (Frenatin 3) or a weak antimicrobial peptide with potential nNOS-inhibitory activity (Frenatin 4, though its nNOS activity is not reported in primary literature).

frenatin family comparison antimicrobial MIC bioactivity profiling peptide procurement

Calmodulin-Dependent Inhibition Mechanism: Ca²⁺-Calmodulin Competition Defines Frenatin 3's Pharmacological Profile Across Multiple Enzymes

Frenatin 3 inhibits nNOS by binding to the regulatory protein Ca²⁺-calmodulin (CaM), as demonstrated by competition experiments where addition of increasing concentrations of Ca²⁺-calmodulin reduced nNOS inhibition by approximately 50% [1]. This CaM-binding mechanism is shared with citropin 1.1 and caerin 1.8, but Frenatin 3 distinguishes itself by also inhibiting calcineurin—another Ca²⁺-CaM-dependent enzyme—at 38% inhibition when tested at 46 µM (6.8-fold above its nNOS IC₅₀) [1]. This dual CaM-dependent enzyme inhibition profile (nNOS and calcineurin) provides evidence that Frenatin 3 acts as a general CaM antagonist rather than an nNOS-specific inhibitor. In contrast, the antimicrobial frenatins (e.g., Frenatin 4, 4.1) act primarily through membrane disruption and are not reported to engage CaM-dependent pathways [2].

calmodulin antagonism calcineurin inhibition noncompetitive inhibition CaM-binding peptide

Procurement-Relevant Application Scenarios for Frenatin 3 Driven by Quantitative Differentiation Evidence


Neuronal Nitric Oxide Synthase (nNOS) Signaling Studies Requiring an Antimicrobial-Silent Pharmacological Probe

Frenatin 3 is the preferred choice for experiments investigating nNOS/NO signaling where confounding antimicrobial or membrane-perturbing effects must be excluded. As documented by Brinkworth et al. (2003), Frenatin 3 exhibits no antimicrobial or anticancer activity [1], in contrast to the multifunctional comparator citropin 1.1, which simultaneously acts as a broad-spectrum antibiotic and anticancer agent [2]. Researchers studying nNOS in neuronal cultures, brain slice preparations, or in vivo models where bacterial contamination is not a variable can use Frenatin 3 (IC₅₀ 6.8 µM) as a clean nNOS inhibitor without the interpretive complications introduced by peptides possessing dual antimicrobial and nNOS-inhibitory activities.

Calmodulin-Peptide Interaction and CaM-Dependent Enzyme Inhibition Structural Biology

Frenatin 3's experimentally determined NMR solution structure (BMRB Entry 5840) and its validated mechanism of Ca²⁺-calmodulin binding [1] make it a suitable peptide ligand for structural biology studies of CaM-peptide complexes. The peptide forms an amphipathic α-helix over residues 1–14 with a flexible C-terminus [1], providing a defined structural template for NMR chemical shift perturbation experiments, isothermal titration calorimetry (ITC) binding studies, and molecular dynamics simulations of CaM-peptide recognition. Its dual inhibition of nNOS and calcineurin—both CaM-dependent enzymes—offers a system for studying CaM antagonist selectivity across different CaM-regulated effector enzymes [2].

Comparative Amphibian Peptide Structure-Activity Relationship (SAR) Studies Across the Frenatin Family

Frenatin 3's unique position within the frenatin family—as the only member lacking antimicrobial activity while retaining nNOS inhibition—makes it an essential comparator for SAR studies aimed at understanding the structural determinants of antimicrobial vs. nNOS-inhibitory functions. Direct comparison with Frenatin 3.1 (antimicrobial, structurally similar α-helix with flexible C-terminus) [1] and Frenatin 4.1 (antimicrobial, MIC 128 µg/mL against E. coli [2]) enables residue-level mapping of the structural features that switch peptide function from membrane lysis to CaM-mediated enzyme inhibition. The deposited chemical shift assignments (BMRB 5840) provide a quantitative structural reference for these comparative analyses.

Nitric Oxide-Related Neurological Disorder Drug Discovery with Reduced Antimicrobial Liability

For drug discovery programs targeting nNOS in neurological conditions (e.g., neurodegenerative diseases, chronic pain, cerebral ischemia) where lead compounds must avoid antimicrobial activity that could disrupt the microbiome or confound in vivo efficacy readouts, Frenatin 3 provides a natural product starting point with a defined nNOS inhibition mechanism (IC₅₀ 6.8 µM, noncompetitive with arginine [1]) and verified absence of antibacterial activity [2]. The peptide's moderate potency (mid-micromolar IC₅₀) and lack of cytotoxicity position it as a scaffold for medicinal chemistry optimization aimed at improving potency while maintaining the antimicrobial-silent profile that distinguishes it from citropin 1.1 and caerin 1.8.

Quote Request

Request a Quote for Frenatin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.